4,4'-(Porphyrin-5,15-diyl)dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Porphyrin-5,15-diyl)dianiline is a complex organic compound with the molecular formula C₃₂H₂₄N₆. It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll. This compound is characterized by the presence of two aniline groups attached to the porphyrin core, making it a versatile molecule for various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Porphyrin-5,15-diyl)dianiline typically involves the condensation of pyrrole and benzaldehyde derivatives under acidic conditions to form the porphyrin core. Subsequent functionalization with aniline groups is achieved through nucleophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts such as trifluoroacetic acid and high temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 4,4’-(Porphyrin-5,15-diyl)dianiline follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification is typically achieved through column chromatography and recrystallization to obtain high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Porphyrin-5,15-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the porphyrin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorinating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted porphyrins and quinonoid derivatives, which have applications in materials science and catalysis .
Wissenschaftliche Forschungsanwendungen
4,4’-(Porphyrin-5,15-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Studied for its potential role in mimicking biological systems such as enzymes and photosynthetic complexes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors, catalysts, and light-harvesting materials.
Wirkmechanismus
The mechanism by which 4,4’-(Porphyrin-5,15-diyl)dianiline exerts its effects involves its ability to interact with various molecular targets through coordination chemistry. The porphyrin core can bind to metal ions, facilitating electron transfer reactions and catalytic processes. This interaction is crucial for its applications in catalysis and photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylporphyrin: Similar in structure but lacks the aniline groups.
Hematoporphyrin: Contains additional hydroxyl groups, making it more hydrophilic.
Phthalocyanine: A macrocyclic compound with nitrogen atoms in the core instead of carbon.
Uniqueness
4,4’-(Porphyrin-5,15-diyl)dianiline is unique due to its dual aniline groups, which enhance its reactivity and versatility in various chemical reactions. This makes it particularly valuable for applications requiring specific functionalization and coordination properties .
Eigenschaften
Molekularformel |
C32H24N6 |
---|---|
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
4-[15-(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline |
InChI |
InChI=1S/C32H24N6/c33-21-5-1-19(2-6-21)31-27-13-9-23(35-27)17-25-11-15-29(37-25)32(20-3-7-22(34)8-4-20)30-16-12-26(38-30)18-24-10-14-28(31)36-24/h1-18,35,38H,33-34H2 |
InChI-Schlüssel |
ZNYXIIVDPGUDMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=CC=C(C=C7)N)C=C4)N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.